Fmoc-4-(4-aminophenyl)butanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid typically involves the protection of the amino group of 4-aminophenylbutanoic acid with the fluorenylmethoxycarbonyl (Fmoc) group . This is achieved using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted amides and thiol derivatives.
Scientific Research Applications
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid involves its role as a protecting group for amino acids in peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of their structure and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups in peptide synthesis . This makes it highly valuable in the synthesis of complex peptides and proteins .
Biological Activity
Fmoc-4-(4-aminophenyl)butanoic acid is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₂₅H₂₃NO₄
- Molecular Weight : 401.47 g/mol
- CAS Number : 186320-14-9
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amine functionalities during chemical reactions.
The mechanism of action for this compound primarily revolves around its use as a building block in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the free amino group to participate in further reactions. This property makes it valuable for creating peptides with specific biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, antimicrobial peptides that mimic the structure of this compound have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These peptides demonstrated a high percentage of bacterial inhibition (up to 97%) at certain concentrations, indicating a promising avenue for developing new antimicrobial agents .
Case Studies
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Peptide Synthesis and Activity :
- A study utilized this compound as part of a synthetic route to create antimicrobial peptides. The resulting peptides were tested against several bacterial strains and showed promising results, suggesting that the incorporation of this compound can enhance the biological activity of synthesized peptides .
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Protein Interaction Studies :
- In another research initiative, this compound was incorporated into peptide chains to study protein interactions. The findings revealed that the structural modifications provided by this compound could influence the binding affinities and functional properties of proteins involved in various biological processes .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
-
Solid-Phase Peptide Synthesis (SPPS) :
- The Fmoc protecting group allows for stepwise addition of amino acids on a solid support, facilitating the formation of complex peptide structures while maintaining high purity and specificity.
- Chemical Reactions :
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-4-(2-fluorophenyl)butanoic acid | Similar structure with fluorine substitution | Potentially altered biological activity |
3-Fmoc-amino-4-(2-amino)benzoic acid | Contains an additional amino group | Enhanced reactivity due to multiple amine groups |
Fmoc-phenylalanine | Amino acid derivative with an Fmoc protecting group | Commonly used as a standard building block |
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPZRHXDZBKJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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